Cas no 90811-10-2 (2-(piperidin-1-yl)pyridine-3-sulfonamide)

2-(piperidin-1-yl)pyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 3-PYRIDINESULFONAMIDE, 2-(1-PIPERIDINYL)-
- 2-piperidin-1-ylpyridine-3-sulfonamide
- 2-(piperidin-1-yl)pyridine-3-sulfonamide
- EN300-1987957
- AKOS005723874
- BS-4507
- STL096111
- 90811-10-2
-
- MDL: MFCD00661404
- Inchi: InChI=1S/C10H15N3O2S/c11-16(14,15)9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,14,15)
- InChI Key: GSDOWLYVQZEVMF-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 241.08849790Da
- Monoisotopic Mass: 241.08849790Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 84.7Ų
2-(piperidin-1-yl)pyridine-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1987957-0.5g |
2-(piperidin-1-yl)pyridine-3-sulfonamide |
90811-10-2 | 0.5g |
$671.0 | 2023-09-16 | ||
Enamine | EN300-1987957-1.0g |
2-(piperidin-1-yl)pyridine-3-sulfonamide |
90811-10-2 | 1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1987957-0.05g |
2-(piperidin-1-yl)pyridine-3-sulfonamide |
90811-10-2 | 0.05g |
$587.0 | 2023-09-16 | ||
Enamine | EN300-1987957-0.1g |
2-(piperidin-1-yl)pyridine-3-sulfonamide |
90811-10-2 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-1987957-1g |
2-(piperidin-1-yl)pyridine-3-sulfonamide |
90811-10-2 | 1g |
$699.0 | 2023-09-16 | ||
Enamine | EN300-1987957-5g |
2-(piperidin-1-yl)pyridine-3-sulfonamide |
90811-10-2 | 5g |
$2028.0 | 2023-09-16 | ||
Enamine | EN300-1987957-2.5g |
2-(piperidin-1-yl)pyridine-3-sulfonamide |
90811-10-2 | 2.5g |
$1370.0 | 2023-09-16 | ||
Enamine | EN300-1987957-5.0g |
2-(piperidin-1-yl)pyridine-3-sulfonamide |
90811-10-2 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1987957-0.25g |
2-(piperidin-1-yl)pyridine-3-sulfonamide |
90811-10-2 | 0.25g |
$642.0 | 2023-09-16 | ||
Enamine | EN300-1987957-10g |
2-(piperidin-1-yl)pyridine-3-sulfonamide |
90811-10-2 | 10g |
$3007.0 | 2023-09-16 |
2-(piperidin-1-yl)pyridine-3-sulfonamide Related Literature
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
Additional information on 2-(piperidin-1-yl)pyridine-3-sulfonamide
2-(Piperidin-1-yl)Pyridine-3-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 90811-10-2, commonly referred to as 2-(piperidin-1-yl)pyridine-3-sulfonamide, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structure and potential applications in drug discovery and material science. The sulfonamide group attached to the pyridine ring introduces interesting electronic properties, while the piperidine moiety contributes to the molecule's flexibility and bioavailability.
Recent studies have highlighted the role of 2-(piperidin-1-yl)pyridine-3-sulfonamide in modulating cellular signaling pathways. Researchers have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, making it a promising candidate for the development of targeted therapies. The sulfonamide group is particularly effective in enhancing the molecule's binding affinity to protein targets, which is a critical factor in drug design.
In addition to its pharmacological applications, 2-(piperidin-1-yl)pyridine-3-sulfonamide has shown potential in materials science. Its ability to form stable coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and sensor technologies. The pyridine ring's aromaticity and electron-withdrawing properties make it an ideal platform for such applications.
From a synthetic perspective, the preparation of 2-(piperidin-1-yl)pyridine-3-sulfonamide involves a multi-step process that typically includes nucleophilic substitution and coupling reactions. The choice of reagents and reaction conditions plays a crucial role in achieving high yields and purity. Recent advancements in catalytic methods have further optimized the synthesis of this compound, reducing production costs and improving scalability.
The physical properties of 2-(piperidin-1-yl)pyridine-3-sulfonamide, such as its melting point, solubility, and stability, are essential considerations for its practical applications. Studies have shown that the compound exhibits good thermal stability under ambient conditions, which is advantageous for both laboratory experiments and industrial processes. Its solubility in organic solvents also facilitates its use in various chemical reactions.
Looking ahead, the exploration of 2-(piperidin-1-yl)pyridine-3-sulfonamide continues to expand into new areas. Collaborative efforts between chemists and biologists are underway to investigate its potential as an anti-inflammatory agent or an antimicrobial compound. The molecule's structural versatility makes it a valuable tool for addressing diverse therapeutic needs.
In conclusion, 2-(piperidin-1-yil)pyridine -3 -sulfonamide stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with ongoing research advancements, ensure that this molecule will remain a focal point in scientific innovation for years to come.
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